molecular formula C14H19IN2OS B4139258 N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide

Cat. No.: B4139258
M. Wt: 390.29 g/mol
InChI Key: UEIPYWKPYGGFQF-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide is an organic compound characterized by the presence of an amide group, an iodine atom, and a thioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide typically involves the reaction of 2-ethyl-4-iodoaniline with a suitable thioamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea are used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, deiodinated amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide involves its interaction with specific molecular targets and pathways. The iodine atom and thioamide group play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide
  • N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2-fluorobenzamide

Uniqueness

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide is unique due to its specific combination of an ethyl group, iodine atom, and pentanamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(2-ethyl-4-iodophenyl)carbamothioyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2OS/c1-3-5-6-13(18)17-14(19)16-12-8-7-11(15)9-10(12)4-2/h7-9H,3-6H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIPYWKPYGGFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=C(C=C(C=C1)I)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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